3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine
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Overview
Description
3-Chloro-6-[4-(2-Naphthalenylsulfonyl)-1-piperazinyl]pyridazine is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound features a pyridazine ring substituted with a chloro group and a naphthalenylsulfonyl-piperazinyl moiety, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-(2-Naphthalenylsulfonyl)-1-piperazinyl]pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction involves the coupling of a boronic acid derivative with a halogenated pyridazine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[4-(2-Naphthalenylsulfonyl)-1-piperazinyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Chloro-6-[4-(2-Naphthalenylsulfonyl)-1-piperazinyl]pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[4-(2-Naphthalenylsulfonyl)-1-piperazinyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity similar to indomethacin.
Pyridazine Derivatives: Known for their antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
3-Chloro-6-[4-(2-Naphthalenylsulfonyl)-1-piperazinyl]pyridazine stands out due to its unique combination of a pyridazine ring with a naphthalenylsulfonyl-piperazinyl moiety. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c19-17-7-8-18(21-20-17)22-9-11-23(12-10-22)26(24,25)16-6-5-14-3-1-2-4-15(14)13-16/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJGAWXTDOZVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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